Rimiterol Hydrobromide

Overview

Description

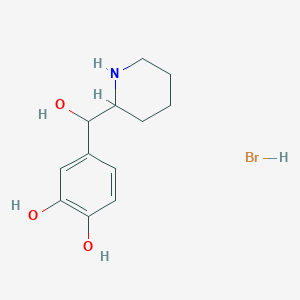

Rimiterol hydrobromide is a sympathomimetic bronchodilator with selectivity for β2-adrenoceptors. It is a catecholamine, specifically erythro-(3,4-dihydroxyphenyl)-2-piperidyl-methanol hydrobromide, and is effective as a bronchodilator when administered via inhalation but not orally . Clinical studies have demonstrated that inhaled rimiterol rapidly produces effective bronchodilation with a duration of action similar to that of isoprenaline and shorter than those of salbutamol or terbutaline . It has been shown to protect athletes from exercise-induced asthma (EIA) when inhaled before exercise .

Synthesis Analysis

Molecular Structure Analysis

Rimiterol's molecular structure, as a catecholamine, includes two hydroxyl groups on the aromatic ring (catechol) and a piperidyl group as part of its core structure. This structure contributes to its β2-adrenoceptor selectivity and its pharmacological properties .

Chemical Reactions Analysis

Rimiterol, being a catecholamine, is a substrate for catechol-O-methyltransferase (COMT), which can metabolize it . The extraneuronal uptake and subsequent O-methylation of rimiterol have been demonstrated in guinea-pig trachealis smooth muscle cells .

Physical and Chemical Properties Analysis

Rimiterol's physical and chemical properties, such as its short half-life (< 5 min) when given intravenously and its rapid metabolism to its 3-O-methyl derivative, are important for its pharmacokinetics . It is rapidly metabolized in the lung following bronchoscopic administration, and when swallowed, 50% is excreted as rimiterol (free or conjugated) .

Case Studies and Clinical Relevance

Several studies have demonstrated the clinical efficacy of rimiterol in treating asthma. For instance, it has been shown to have a rapid, potent, and fairly well-maintained bronchodilator effect in asthmatic patients when given as an aerosol . In children with asthma, rimiterol produced effective bronchodilation with negligible cardiac stimulation . It has also been compared to salbutamol, showing similar bronchodilator effects but with a more rapid onset, making it suitable for treating intermittent asthmatic attacks and exercise-induced asthma . Additionally, rimiterol has been used to increase the dose of inhaled allergen in asthmatic subjects to investigate the induction of a late asthmatic response and its influence on nonspecific bronchial hyperresponsiveness .

Scientific Research Applications

Pharmacological Properties and Therapeutic Efficacy in Asthma

Rimiterol Hydrobromide has been studied for its pharmacological properties, particularly in the treatment of asthma. It is a catecholamine and a selective β2-adrenoreceptor agonist, effective as a bronchodilator. Clinical studies have shown that inhaled rimterol rapidly produces effective bronchodilatation, with a duration of action similar to isoprenaline but shorter than salbutamol or terbutaline. Its lower cardiovascular toxicity and fast action make it potentially useful in severe asthma cases, especially when administered intravenously or combined with intermittent positive pressure ventilation (Pinder, Brogden, Speight, & Avery, 2012).

Pharmacokinetic Studies

The pharmacokinetics of rimterol are similar to those of isoprenaline, with a short half-life when given intravenously. It is rapidly metabolized to its 3-O-methyl derivative. Following oral or aerosol administration, about 50% is excreted as rimterol (free or conjugated), while after intravenous administration, the majority is excreted as 3-O-methylrimiterol (Pinder et al., 2012).

Therapeutic Trials

Inhaled rimterol has shown similar potency and duration of action to inhaled isoprenaline. Its rapid onset but shorter duration of action compared to terbutaline, along with negligible effects on the heart at high doses, indicate its potential as a bronchodilator. However, its shorter duration of action compared to salbutamol might limit its use in some cases (Pinder et al., 2012).

Safety and Hazards

Mechanism of Action

Target of Action

Rimiterol Hydrobromide primarily targets the β2-adrenoreceptors . These receptors are part of the sympathetic nervous system and play a crucial role in the regulation of smooth muscle relaxation, particularly in the bronchial muscles of the lungs .

Mode of Action

As a selective β2-adrenoreceptor agonist, this compound binds to these receptors, triggering a series of intracellular events . This interaction leads to the activation of adenylate cyclase, an enzyme that increases the production of cyclic adenosine monophosphate (cAMP). The elevated cAMP levels then lead to the relaxation of bronchial smooth muscles .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the cAMP signaling pathway . This pathway plays a vital role in various cellular responses, including the regulation of glycogen, sugar, and lipid metabolism. By increasing cAMP levels, this compound can influence these metabolic processes .

Pharmacokinetics

This compound exhibits a short half-life of less than 5 minutes when administered intravenously . It is rapidly metabolized to its 3-O-methyl derivative . It is typically administered as an aerosol for the treatment of conditions like asthma .

Result of Action

The primary result of this compound’s action is the bronchodilation in patients with conditions like asthma . By relaxing the bronchial muscles, it increases airflow to the lungs, thereby alleviating symptoms such as shortness of breath . It has been shown to produce rapid and effective bronchodilation in clinical studies .

Action Environment

The efficacy and stability of this compound can be influenced by various environmental factors. For instance, the presence of other drugs can impact its effectiveness. Certain drugs, such as Acebutolol and Alfuzosin, can decrease the therapeutic efficacy of this compound . Therefore, it’s crucial to consider these factors when administering this compound.

properties

IUPAC Name |

4-[hydroxy(piperidin-2-yl)methyl]benzene-1,2-diol;hydrobromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO3.BrH/c14-10-5-4-8(7-11(10)15)12(16)9-3-1-2-6-13-9;/h4-5,7,9,12-16H,1-3,6H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPYZEEKXUYXZBK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCNC(C1)C(C2=CC(=C(C=C2)O)O)O.Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18BrNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70953756 | |

| Record name | 4-[Hydroxy(piperidin-2-yl)methyl]benzene-1,2-diol--hydrogen bromide (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70953756 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

304.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

31842-61-2 | |

| Record name | Rimiterol Hydrobromide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=289336 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-[Hydroxy(piperidin-2-yl)methyl]benzene-1,2-diol--hydrogen bromide (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70953756 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (R*,S*)-4-(hydroxypiperidin-2-ylmethyl)pyrocatechol hydrobromide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.198 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

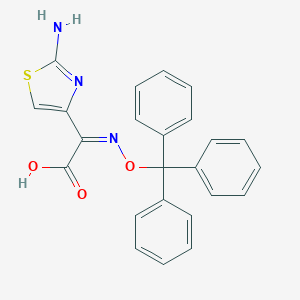

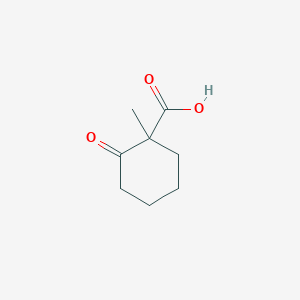

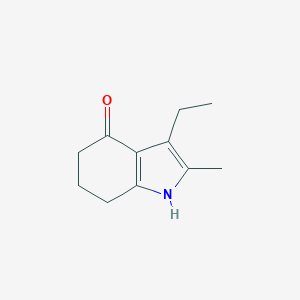

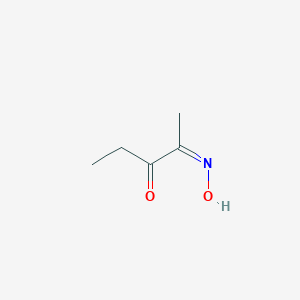

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(8-Methyl-8-azabicyclo[3.2.1]octan-2-yl)ethanone](/img/structure/B138465.png)